2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Description
The compound “2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, an amino group, a thio group, a fluorophenyl group, and a dihydropyrimidine carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, the specific synthesis pathway for this compound is not available in the retrieved papers .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-ylmethyl group, for example, consists of a benzene ring fused to a 1,3-dioxol ring with a methyl group attached . The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amino group might participate in reactions with acids or bases, while the thio group might be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Biological Activities
- Various derivatives of benzodioxole, which include compounds structurally similar to 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide, have been synthesized for potential use in medicinal chemistry. For instance, derivatives synthesized from visnaginone and khellinone have shown anti-inflammatory and analgesic properties, indicating their potential for therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Certain pyrimidine derivatives, which are structurally related to the compound , have demonstrated significant antimicrobial activity. This suggests the potential utility of these compounds in developing new antimicrobial agents (Kolisnyk et al., 2015).
Chemical Transformations
- Research has explored the chemical transformations of related compounds, leading to the synthesis of various heterocyclic compounds. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in different scientific fields (Pokhodylo et al., 2010).
Potential in Drug Design
- Research into related pyrimidine derivatives indicates their potential in drug design, particularly due to their biological activities such as anti-inflammatory and antimicrobial effects. This suggests that the compound could be of interest in the development of new therapeutic agents (Tozkoparan et al., 1999).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O5S/c1-27-21(30)16(20(29)26-15-5-3-14(23)4-6-15)10-25-22(27)33-11-19(28)24-9-13-2-7-17-18(8-13)32-12-31-17/h2-8,10H,9,11-12H2,1H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPPQSKFFGLKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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